molecular formula C16H31N3O3 B14789626 Tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate

Tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B14789626
M. Wt: 313.44 g/mol
InChI Key: NSBRJOISVGNFKB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((S)-2-amino-N-isopropylpropanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((S)-2-amino-N-isopropylpropanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Amide Bond Formation: The amide bond is formed by reacting the amine group with an appropriate carboxylic acid derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((S)-2-amino-N-isopropylpropanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced amide or tert-butyl groups.

    Substitution: Substituted amide or tert-butyl derivatives.

Scientific Research Applications

tert-Butyl 3-(((S)-2-amino-N-isopropylpropanamido)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((S)-2-amino-N-isopropylpropanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((S)-hydroxy(phenyl)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-((E)-but-1-en-3-yn-1-yl)-3-((tert-butyl(dimethyl)silyl)oxy)-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 3-(((S)-2-amino-N-isopropylpropanamido)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)10-13-7-8-18(9-13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3

InChI Key

NSBRJOISVGNFKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N

Origin of Product

United States

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